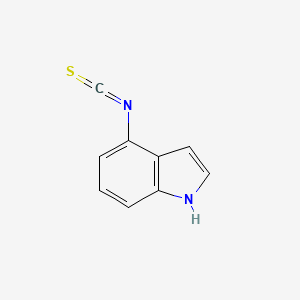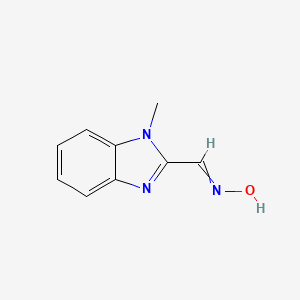
Benzenebutanol, 1-methanesulfonate
Übersicht
Beschreibung
Benzenebutanol, 1-methanesulfonate is an organic compound with the molecular formula C11H16O3S . It is a methanesulfonate ester, which means it contains the methanesulfonate group (CH3SO3) attached to a 4-phenyl-1-butyl group. This compound is of interest in various chemical and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanol, 1-methanesulfonate typically involves the reaction of 4-phenyl-1-butanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-Phenyl-1-butanol+Methanesulfonyl chloride→4-Phenyl-1-butyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient separation and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenebutanol, 1-methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds where the methanesulfonate group is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include alcohols, ketones, or other oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzenebutanol, 1-methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and functional group compatibility
Wirkmechanismus
The mechanism of action of Benzenebutanol, 1-methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of a covalent bond with the nucleophile. This property makes it useful in various chemical reactions where selective alkylation is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl methanesulfonate: Another methanesulfonate ester with similar reactivity but different alkyl group.
Methyl methanesulfonate: A simpler methanesulfonate ester used in similar applications but with different physical properties.
Benzyl methanesulfonate: Contains a benzyl group instead of a phenylbutyl group, leading to different reactivity and applications.
Uniqueness
Benzenebutanol, 1-methanesulfonate is unique due to its specific structure, which combines the reactivity of the methanesulfonate group with the stability and functional versatility of the phenylbutyl group. This combination makes it particularly useful in applications requiring selective alkylation and functional group compatibility.
Eigenschaften
Molekularformel |
C11H16O3S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
4-phenylbutyl methanesulfonate |
InChI |
InChI=1S/C11H16O3S/c1-15(12,13)14-10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
VUEQAXHGKCKXFV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Piperidinecarboxamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]-](/img/structure/B8521799.png)











